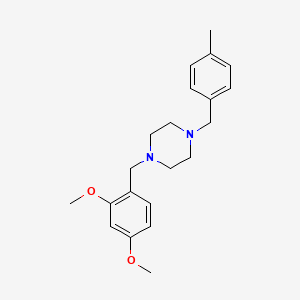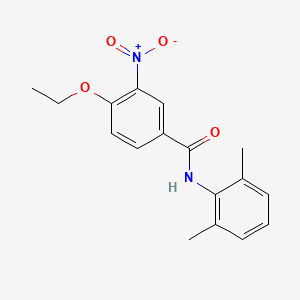
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as 4-CPP, is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its pharmacological properties and is known to have a wide range of applications in the field of medicine.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual action makes it a valuable tool for studying the interactions between these two receptors.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety. It has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is its high affinity for various receptors, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is its potential for toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in scientific research. One potential direction is the development of new drugs based on the structure of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine that can be used for the treatment of various diseases such as depression and anxiety. Another potential direction is the use of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in the development of new imaging agents for the study of various receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine and its potential for toxicity in order to fully utilize its potential in scientific research.
合成法
The synthesis of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is a complex process that involves several steps. The most common method used for the synthesis of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is the reaction between 1-(4-chlorophenyl)piperazine and N-methyl-4-piperidone in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been extensively studied for its pharmacological properties and is known to have a wide range of applications in the field of medicine. It has been shown to have a high affinity for various receptors such as serotonin and dopamine receptors, which makes it a valuable tool for studying the mechanisms of action of these receptors.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPAIBNARAKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)




![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)